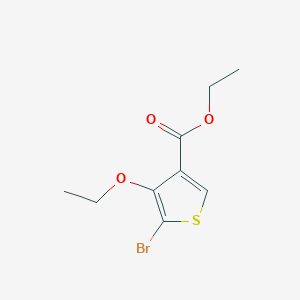

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

Description

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a brominated thiophene derivative featuring an ethoxy group at position 4 and an ethyl ester at position 3. Thiophene-based compounds are widely studied due to their versatility in organic synthesis and biological activity.

Properties

Molecular Formula |

C9H11BrO3S |

|---|---|

Molecular Weight |

279.15 g/mol |

IUPAC Name |

ethyl 5-bromo-4-ethoxythiophene-3-carboxylate |

InChI |

InChI=1S/C9H11BrO3S/c1-3-12-7-6(5-14-8(7)10)9(11)13-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

PGCQRZKASWOVBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC=C1C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of ethyl 4-ethoxythiophene-3-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways or receptors.

Material Science: Thiophene derivatives are explored for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents and their positions on the thiophene ring significantly impact molecular weight, polarity, and solubility. Below is a comparative analysis of key compounds:

Key Observations :

- Amino and carbamoyl groups (e.g., ) improve hydrogen-bonding capacity, influencing solubility and crystallinity.

Biological Activity

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₁₁H₁₃BrO₂S

- Molecular Weight : Approximately 265.14 g/mol

- Structural Features : Contains a bromine atom at the 5-position and an ethoxy group at the 4-position of the thiophene ring, along with a carboxylate group.

This unique substitution pattern enhances its reactivity and biological activity compared to other thiophene derivatives.

The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related thiophene derivatives suggest several potential pathways:

- Enzyme Inhibition : Thiophene derivatives often inhibit various enzymes, which may lead to altered cellular processes.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways critical for cellular function.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound could exhibit similar effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that thiophene derivatives can induce cytotoxic effects in various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of tumor cell growth in vitro .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 5-bromo-4-methylthiophene | 10 | Cancer cell lines |

| Ethyl 5-bromo-4-chlorothiophene | 15 | Cancer cell lines |

- Antimicrobial Properties : this compound may exhibit antibacterial and antifungal activities. Studies on structurally similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the cytotoxicity of various thiophene derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value comparable to established anticancer agents .

- Antimicrobial Testing :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or substituents can significantly affect its pharmacological profile:

| Modification | Effect |

|---|---|

| Bromine Substitution | Enhances cytotoxicity against cancer cells |

| Ethoxy Group Presence | Improves solubility and bioavailability |

| Carboxylic Acid Group | May enhance interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.